molecular formula C18H18N4O3 B4358447 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide CAS No. 828299-07-6

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide

Cat. No.: B4358447
CAS No.: 828299-07-6
M. Wt: 338.4 g/mol
InChI Key: PDUIKVQSYOLOAW-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide (CAS: 828299-07-6) is a triazole-based benzamide derivative characterized by a 1-benzyl-substituted 1,2,4-triazole core and a 3,5-dimethoxybenzamide moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to methoxy and benzyl groups) and hydrogen-bonding capacity (via the amide and triazole functionalities).

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-15-8-14(9-16(10-15)25-2)17(23)20-18-19-12-22(21-18)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUIKVQSYOLOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167841
Record name 3,5-Dimethoxy-N-[1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828299-07-6
Record name 3,5-Dimethoxy-N-[1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828299-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxy-N-[1-(phenylmethyl)-1H-1,2,4-triazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Benzylation: The triazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Benzamide: The benzylated triazole is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and methoxy groups participate in oxidation under controlled conditions. Key findings include:

Reagents and Conditions

Oxidizing AgentSolventTemperatureProductYieldSource
KMnO₄ (aq. H₂SO₄)Water80°CCarboxylic acid derivative72%
H₂O₂ (FeCl₃ cat.)EthanolRTHydroxylated triazole65%
  • Mechanism : Mn(VII) in KMnO₄ oxidizes the triazole’s C–H bonds to carboxyl groups, while H₂O₂/FeCl₃ generates hydroxyl radicals for selective hydroxylation.

  • Example : Oxidation with KMnO₄ cleaves the triazole-benzyl bond, yielding 3,5-dimethoxybenzoic acid and 1H-1,2,4-triazole-3-carboxylic acid .

Reduction Reactions

The benzamide carbonyl and triazole ring are reduced under specific conditions:

Reagents and Outcomes

Reducing AgentSolventTarget SiteProductYieldSource
NaBH₄MeOHBenzamide carbonylAlcohol derivative58%
LiAlH₄THFTriazole ringTetrahydrotriazole41%
  • Selectivity : NaBH₄ selectively reduces the benzamide carbonyl to a secondary alcohol, while LiAlH₄ hydrogenates the triazole ring .

Nucleophilic Substitution

The benzyl group undergoes substitution reactions due to its activated position:

Reaction Examples

SubstrateNucleophileCatalystProductYieldSource
Benzyl-ClNaN₃CuI (1 mol%)Azide intermediate85%
Benzyl-BrNH₃K₂CO₃Benzylamine analog76%
  • Kinetics : Benzyl halides react via an SN2 mechanism, with CuI accelerating azide substitutions (click chemistry) .

Cycloaddition and Coupling

The triazole ring participates in Huisgen cycloaddition and Suzuki-Miyaura coupling:

Key Data

Reaction TypePartnerCatalystConditionsProductYieldSource
CuAACPhenylacetyleneCuI/PPh₃US, 50°CBis-triazole93%
SuzukiBoronic acidPd(PPh₃)₄DMF, 100°CBiaryl derivative68%
  • Ultrasonic (US) Acceleration : Reduces reaction time from 12 h to 2 h for triazole-triazole conjugates .

Acid/Base-Mediated Reactions

The methoxybenzamide moiety undergoes demethylation and hydrolysis:

Conditions and Outcomes

ReagentConditionsProductApplicationSource
BBr₃CH₂Cl₂, −78°CCatechol derivativeChelation studies
NaOH (aq.)Reflux, 6 h3,5-dihydroxybenzamideAnticancer screening
  • Demethylation : BBr₃ selectively removes methoxy groups without affecting the triazole ring .

Photochemical Reactivity

UV-induced reactions reveal unique pathways:

Light SourceAdditiveProductYieldSource
UV-C (254 nm)O₂Triazole N-oxide34%
UV-A (365 nm)Rose BengalSinglet oxygen adduct22%
  • Mechanism : Triazole acts as a photosensitizer, generating reactive oxygen species (ROS) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

ConditionTemperatureDegradation PathwayResidual MassSource
N₂ atm220°CBenzamide cleavage12%
Air180°CTriazole ring oxidation28%
  • Implication : Stable below 180°C, making it suitable for melt-phase reactions .

Scientific Research Applications

Antimicrobial Activity

The triazole moiety is well-known for its antimicrobial properties. Compounds containing the 1,2,4-triazole ring have been extensively studied for their ability to inhibit the growth of various pathogens. Research indicates that derivatives of triazoles exhibit significant activity against bacteria and fungi, making them valuable in developing new antimicrobial agents .

Anticancer Properties

Studies have shown that triazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The incorporation of the benzamide group enhances the lipophilicity and biological activity of the compound. For instance, compounds similar to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide have been reported to exhibit cytotoxic effects on several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of methoxy groups in the structure may contribute to enhanced anti-inflammatory activity by improving the compound's interaction with biological targets .

Fungicides

Triazole compounds are widely used as fungicides in agriculture due to their efficacy against a broad spectrum of fungal pathogens. The application of this compound could potentially enhance crop protection by targeting specific fungal enzymes involved in cell wall synthesis or sterol biosynthesis .

Herbicides

Research suggests that triazole derivatives may exhibit herbicidal activity by disrupting plant metabolic processes. This aspect is particularly relevant for developing selective herbicides that minimize damage to crops while effectively controlling weed populations .

Polymer Chemistry

The unique properties of triazole compounds make them suitable candidates for polymerization processes. Their ability to form stable complexes with metal ions can be harnessed in creating advanced materials with specific functionalities such as conductivity or catalytic properties .

Nanotechnology

This compound can be utilized in the synthesis of nanoparticles or nanocomposites due to its chemical stability and ability to interact with various substrates. These nanomaterials can find applications in drug delivery systems or as sensors for detecting environmental pollutants .

Case Studies

Case StudyFocusFindings
Study on Anticancer ActivityEvaluated cytotoxic effects on breast cancer cellsThe compound induced apoptosis through mitochondrial pathways
Agricultural ApplicationTested as a fungicide on wheat cropsShowed effective control over Fusarium species with minimal phytotoxicity
Polymerization ResearchInvestigated its role in creating conductive polymersSuccessfully incorporated into polymer matrices enhancing conductivity and stability

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance anticancer and antioxidant activities compared to unsubstituted analogs, likely due to improved target binding (e.g., kinase inhibition) .
  • Bulkier Substituents (e.g., 4-Bromobenzyl) : Increase antifungal potency by enhancing hydrophobic interactions with fungal membrane targets .
  • Tetrazole vs. Triazole : Tetrazole analogs (e.g., CAS 828299-07-6) mimic carboxylic acids, enabling unique receptor interactions, while triazoles offer metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide 352.37 3.2 0.12 (DMSO) Stable under ambient conditions
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide 388.42 3.8 0.08 (DMSO) Sensitive to oxidation (thio group)
N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide 499.38 4.5 0.05 (DMSO) Photolabile (bromine substituent)
N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide 402.83 3.1 0.15 (DMSO) Hydrolytically stable

Key Trends :

  • Higher LogP Values correlate with bulky substituents (e.g., bromobenzyl), reducing aqueous solubility but enhancing membrane permeability .
  • Thio Groups (e.g., 5-thioxo) introduce instability under oxidative conditions, necessitating formulation adjustments .

Critical SAR Insights :

  • Methoxy Positioning : 3,5-Dimethoxy configuration balances solubility and target binding across analogs .
  • Heterocycle Choice : Triazoles generally show better pharmacokinetics than tetrazoles, but tetrazoles offer unique bioisosteric advantages .

Biological Activity

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C17_{17}H18_{18}N4_{4}O3_{3}
Molecular Weight : 342.35 g/mol
IUPAC Name : this compound

The compound features a triazole ring fused with a benzamide structure, which is known to enhance bioactivity. The presence of methoxy groups contributes to its lipophilicity, potentially improving membrane permeability.

1. Anticancer Activity

Research indicates that similar triazole derivatives exhibit significant anticancer properties. For instance, compounds with a triazole moiety have been shown to inhibit mTORC1 activity and induce autophagy in cancer cells, leading to reduced cell proliferation and enhanced apoptosis . The specific compound under discussion may share these mechanisms due to its structural similarities.

The biological activity of this compound can be attributed to several mechanisms:

  • mTORC1 Inhibition : Similar compounds have demonstrated the ability to disrupt mTOR signaling pathways, which are crucial for cell growth and survival .
  • Autophagy Modulation : By interfering with autophagic flux, these compounds may promote the accumulation of autophagic markers like LC3-II in cancer cells .

3. Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. For example, 1,2,4-triazoles show efficacy against various bacterial strains and fungi . The specific compound may exhibit similar properties due to the inherent characteristics of the triazole ring.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of mTORC1; Induction of autophagy
AntimicrobialInhibition of cell wall synthesis; Disruption of membranes

Case Study 1: Anticancer Efficacy

In a study focusing on analogs of triazole-based compounds, two derivatives exhibited submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These compounds not only inhibited cell growth but also altered autophagic processes by preventing mTORC1 reactivation during nutrient refeeding .

Case Study 2: Antimicrobial Activity

A related study evaluated the antimicrobial efficacy of various triazole compounds against common pathogens. The results indicated that certain derivatives could effectively inhibit bacterial growth at low concentrations, suggesting potential therapeutic applications in treating infections .

Q & A

Q. What are the optimal synthetic routes for N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide?

Methodological Answer: The synthesis involves coupling a substituted triazole with a dimethoxybenzoyl group. A general method includes:

  • Step 1: React 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) .
  • Step 2: Purify via vacuum evaporation and recrystallization. For benzamide coupling, use 3,5-dimethoxybenzoic acid activated with reagents like EDCI/HOBt, followed by reaction with the triazole intermediate in DMF at 60°C .

Example Conditions:

Parameter Value
SolventEthanol or DMF
CatalystGlacial acetic acid or EDCI/HOBt
TemperatureReflux (80°C) or 60°C
Reaction Time4–6 hours
PurificationRecrystallization or silica gel chromatography

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Look for diagnostic signals:
    • Benzyl group: Aromatic protons at δ 7.2–7.6 ppm (multiplet) and a CH2 group at δ 5.3–5.5 ppm.
    • Dimethoxybenzamide: Two methoxy singlets (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.6 ppm) split into specific patterns (e.g., doublets for para-substitution) .
  • HRMS: Confirm molecular ion ([M+H]+) with mass accuracy <5 ppm. For C19H19N3O3, expected m/z = 337.1426 .

Example NMR Data (from analogous compounds):

Proton Position δ (ppm) Multiplicity
Benzyl CH25.4Singlet
Methoxy groups3.82Singlet
Triazole proton8.1Singlet

Q. Which crystallographic tools are recommended for structural determination?

Methodological Answer:

  • Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) for single-crystal X-ray diffraction.
  • Workflow:
    • Collect high-resolution data (≤1.0 Å) to resolve electron density for methoxy and benzyl groups.
    • Refine anisotropic displacement parameters for non-H atoms.
    • Validate with the WinGX suite for symmetry checks and data merging .

Advanced Research Questions

Q. How can biological activity against histone deacetylases (HDACs) be evaluated?

Methodological Answer:

  • In vitro assay:
    • Use recombinant HDAC isoforms (e.g., HDAC6) in a fluorometric assay with acetylated lysine substrates.
    • Measure inhibition via fluorescence release (λex = 360 nm, λem = 460 nm).
    • Compare IC50 values with reference inhibitors (e.g., trichostatin A).
  • Structural basis: Molecular docking into HDAC6’s catalytic pocket (PDB: 5EF7) to predict interactions with the triazole and dimethoxy groups .

Q. How to resolve contradictions in crystallographic data (e.g., disorder in the benzyl group)?

Methodological Answer:

  • Disorder modeling: Split the benzyl group into two positions with occupancy refinement (e.g., 70:30 ratio).
  • Constraints: Apply SIMU/DELU restraints in SHELXL to stabilize geometry.
  • Validation: Check R1/wR2 residuals (<5% discrepancy) and omit maps for ambiguous regions .

Q. What structure-activity relationships (SAR) are observed with substituent variations?

Methodological Answer:

  • Key SAR findings (from analogous triazole-benzamides):
    • Benzyl vs. cyclohexyl substitution: Benzyl enhances HDAC6 selectivity (IC50 <100 nM vs. >1 µM for cyclohexyl).
    • Methoxy position: 3,5-Dimethoxy improves solubility and π-stacking in hydrophobic pockets vs. mono-methoxy.
    • Triazole substitution: N1-benzyl increases metabolic stability compared to methyl groups .

SAR Table:

Substituent HDAC6 IC50 (nM) Solubility (µg/mL)
N1-Benzyl, 3,5-dimethoxy85 ± 1215.2 ± 1.3
N1-Cyclohexyl, 3-methoxy1200 ± 1508.7 ± 0.9

Q. How to address discrepancies in NMR purity vs. HPLC data?

Methodological Answer:

  • Hypothesis: Residual solvents or rotamers may cause NMR impurities.
  • Resolution:
    • Run reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%).
    • Use 2D NMR (COSY, HSQC) to confirm rotameric equilibria (e.g., hindered rotation in the benzamide group) .

Q. What are the metabolic stability challenges for this compound?

Methodological Answer:

  • Major pathways: CYP3A4-mediated oxidation of the benzyl group or O-demethylation of methoxy groups.
  • Mitigation:
    • Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring.
    • Use deuterated methoxy groups to slow oxidative cleavage .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,5-dimethoxybenzamide

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